2,4-Difluorotoluene-3,5,6-d3

Beschreibung

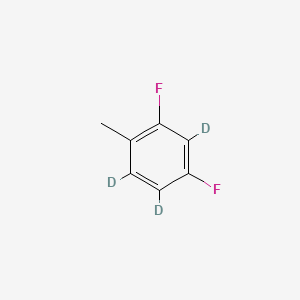

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-trideuterio-3,5-difluoro-6-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXDAIBTYWGBSL-NRUYWUNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)F)[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Substitution in Fluorinated Intermediates: A Technical Analysis of 2,4-Difluorotoluene-3,5,6-d3

Executive Summary

2,4-Difluorotoluene is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly antifungal agents and kinase inhibitors. Its deuterated isotopologue, 2,4-Difluorotoluene-3,5,6-d3 , represents a specialized tool for metabolic stability profiling and mass spectrometry quantification.

This guide provides a definitive analysis of the molecular weight differentials, isotopic enrichment verification, and the specific utility of ring-deuteration (positions 3, 5, 6) versus side-chain deuteration.

Molecular Weight & Stoichiometry

The precise characterization of deuterated standards requires a distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for Mass Spectrometry precursor ion selection).

Comparative Mass Analysis

The substitution of three aromatic protons (

| Parameter | Non-Deuterated (Native) | Deuterated (3,5,6-d3) |

| Chemical Formula | C | C |

| Average Mol. Weight | 128.12 g/mol | 131.14 g/mol |

| Monoisotopic Mass | 128.0438 Da | 131.0626 Da |

| Exact Mass Shift | — | +3.0188 Da |

| CAS Number | 452-76-6 | Custom Synthesis |

Critical Note: The nomenclature "3,5,6-d3" explicitly indicates that the methyl group (position 1) remains non-deuterated (-CH

). If the methyl group were deuterated, the suffix would be "-d3" or "methyl-d3".

Structural Visualization & Substitution Logic

The following diagram illustrates the specific aromatic substitution pattern. This pattern is chosen to probe metabolic oxidation on the ring system while leaving the benzylic position active.

Figure 1: Transformation of 2,4-Difluorotoluene to its 3,5,6-d3 isotopologue. The methyl group remains intact.

The Kinetic Isotope Effect (KIE) & Metabolic Stability[1][2]

Why synthesize the 3,5,6-d3 variant specifically? The choice of deuteration site dictates the biological question being asked.

Mechanism of Action

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.[1] This leads to the Primary Kinetic Isotope Effect (KIE) .

-

Bond Dissociation Energy (BDE): C-D bonds are ~1.2–1.5 kcal/mol stronger than C-H bonds.

-

Metabolic Impact: If a CYP450 enzyme attempts to oxidize the aromatic ring at positions 3, 5, or 6 (e.g., arene oxide formation), the reaction rate (

) will decrease significantly (often 6–10 fold).

Strategic Application

-

3,5,6-d3 Variant: Used to block or study aromatic hydroxylation . If the drug is rapidly cleared via ring oxidation, this analog will show increased half-life (

). - -d3 (Methyl) Variant: Used to block benzylic oxidation .

Figure 2: Metabolic switching induced by site-specific deuteration.

Analytical Protocol: Validation of Isotopic Purity

When using 2,4-Difluorotoluene-3,5,6-d3 as an internal standard for LC-MS/MS or GC-MS, isotopic purity is paramount to prevent "crosstalk" with the native analyte.

Required Purity Metrics

-

Chemical Purity: >98% (GC-FID)

-

Isotopic Enrichment: >99 atom % D.

-

D0 Contribution: The presence of non-deuterated parent (D0) must be <0.5% to avoid false positives in quantitative assays.

GC-MS Validation Workflow

This protocol validates the molecular weight shift and checks for scrambling (loss of deuterium).

Equipment: Agilent 7890/5977 GC-MS (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Preparation: Dilute 3,5,6-d3 standard to 10 µg/mL in Methanol (LC-MS grade).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

Hold 40°C for 2 min.

-

Ramp 15°C/min to 150°C.

-

Ramp 40°C/min to 280°C.

-

-

MS Acquisition: SIM Mode (Selected Ion Monitoring).

-

Target Ions (Native): 128 (M+), 127 (M-H), 109 (M-F).

-

Target Ions (d3): 131 (M+), 130 (M-H/D mix), 112 (M-F).

-

-

Data Analysis:

-

Confirm dominant peak at m/z 131 .

-

Integrate peak at m/z 128 .

-

Calculation:

.

-

References

-

NIST Chemistry WebBook. 2,4-Difluorotoluene (CAS 452-76-6) Mass Spectrum and Constants.[2] National Institute of Standards and Technology.[2][3] [Link]

-

IUPAC. Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. [Link]

-

FDA Guidance for Industry. Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. [Link]

Sources

A Technical Guide to the Isotopic Purity of 2,4-Difluorotoluene-3,5,6-d3 for Pharmaceutical Analysis

Introduction: The Imperative for Precision in Pharmaceutical Development

In the landscape of modern drug discovery and development, the quantification of xenobiotics in complex biological matrices is a cornerstone of preclinical and clinical research. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry has become the gold standard for achieving the accuracy and precision demanded by regulatory bodies and for ensuring patient safety.[1][2] Deuterated compounds, in particular, serve as ideal internal standards as they exhibit nearly identical physicochemical properties to the analyte of interest, yet are distinguishable by their mass-to-charge ratio.[3]

This guide provides an in-depth technical overview of 2,4-difluorotoluene-3,5,6-d3, a crucial internal standard for assays involving its non-labeled analogue. We will explore the synthesis, characterization, and critically, the specifications for isotopic purity that underpin its utility. This document is intended for researchers, analytical scientists, and drug development professionals who rely on the integrity of such standards for robust and reliable bioanalytical data.

The Role and Synthesis of 2,4-Difluorotoluene-3,5,6-d3

2,4-Difluorotoluene is a key structural motif in various pharmaceutical candidates and agrochemicals. Its deuterated analogue, 2,4-difluorotoluene-3,5,6-d3, is therefore an invaluable tool for pharmacokinetic and metabolic studies. The strategic placement of three deuterium atoms on the aromatic ring provides a sufficient mass shift for clear differentiation from the analyte in mass spectrometric analyses, while minimizing the potential for kinetic isotope effects that could alter its chromatographic behavior.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of 2,4-difluorotoluene-3,5,6-d3 typically proceeds via an acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of the starting material, 2,4-difluorotoluene.[4] This electrophilic aromatic substitution is driven by a strong deuterated acid, which facilitates the replacement of protons at the electron-rich positions of the aromatic ring.

The reaction's regioselectivity is dictated by the directing effects of the methyl and fluoro substituents. The positions ortho and para to the activating methyl group are favored for electrophilic attack. The fluorine atoms, while deactivating overall, are ortho-para directors. The confluence of these directing effects leads to deuterium incorporation at positions 3, 5, and 6.

Caption: A generalized workflow for the synthesis of 2,4-difluorotoluene-3,5,6-d3.

Core Specifications: Defining Purity

The utility of an internal standard is wholly dependent on its purity. For 2,4-difluorotoluene-3,5,6-d3, this is a two-fold consideration: chemical purity and isotopic purity.

| Specification | Typical Acceptance Criteria | Significance |

| Chemical Purity | ≥ 98% | Ensures that the analytical signal is not confounded by impurities that could interfere with the analyte or the internal standard's signal. |

| Isotopic Purity | ≥ 99 atom % D | Guarantees a minimal contribution of the deuterated standard's signal to the analyte's mass channel, preventing analytical bias. |

Table 1: Key Purity Specifications for 2,4-Difluorotoluene-3,5,6-d3

Understanding Isotopic Purity: Enrichment vs. Abundance

It is crucial to distinguish between isotopic enrichment and species abundance.[5]

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. An enrichment of 99 atom % D means that for any given labeled position, there is a 99% probability of finding a deuterium atom.[5]

-

Species Abundance: This is the percentage of the total population of molecules that have a specific isotopic composition.

Due to the statistical nature of the deuteration process, a 99 atom % D enrichment will result in a distribution of isotopologues (d3, d2, d1, and d0). The theoretical distribution can be calculated using binomial expansion.[5] For a d3 compound with 99% isotopic enrichment, the expected species abundance of the fully deuterated (d3) molecule is approximately 97%.

Analytical Characterization: Ensuring Specifications are Met

A multi-pronged analytical approach is necessary to fully characterize 2,4-difluorotoluene-3,5,6-d3 and verify its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the identity, structure, and isotopic purity of the deuterated compound.

-

¹H NMR (Proton NMR): This is used to quantify the amount of residual, non-deuterated starting material. The absence or significant reduction of signals in the aromatic region corresponding to the 3, 5, and 6 positions confirms successful deuteration. The integration of any residual proton signals against a known internal standard allows for the calculation of the isotopic enrichment.

-

²H NMR (Deuterium NMR): Provides direct evidence of deuterium incorporation at the desired positions on the aromatic ring.

-

¹⁹F NMR (Fluorine NMR): Confirms the integrity of the fluorine atoms on the molecule and can reveal any structural isomers.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,4-difluorotoluene-3,5,6-d3 and a suitable internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a deuterated solvent that does not have signals in the region of interest (e.g., acetone-d6).[7]

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Data Acquisition: Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the accurate integration of small residual proton signals.

-

Data Processing and Analysis:

-

Integrate the residual proton signals at positions 3, 5, and 6.

-

Integrate the signal from the internal standard.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From this, determine the percentage of non-deuterated species and subsequently the isotopic enrichment.

-

Caption: Workflow for determining isotopic purity by ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the chemical purity and to confirm the distribution of isotopologues. The gas chromatograph separates the deuterated compound from any chemical impurities, and the mass spectrometer provides mass information.

The mass spectrum will show a molecular ion peak corresponding to the mass of the d3 isotopologue. The relative abundances of the d0, d1, and d2 isotopologues can also be determined, allowing for the confirmation of the isotopic distribution.

-

Sample Preparation: Prepare a dilute solution of 2,4-difluorotoluene-3,5,6-d3 in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is used to assess chemical purity by integrating all observed peaks.

-

The mass spectrum of the main peak is analyzed to determine the relative abundances of the molecular ions for the d0, d1, d2, and d3 isotopologues. This confirms the isotopic distribution. It is important to be aware of potential back-exchange of deuterium on the aromatic ring, which can sometimes occur in the GC inlet or on the column, although this is less common for non-labile aromatic protons.[8][9]

-

Conclusion: The Foundation of Reliable Bioanalysis

The rigorous specification and verification of the isotopic purity of 2,4-difluorotoluene-3,5,6-d3 are not mere academic exercises; they are fundamental to the integrity of quantitative bioanalytical methods.[1] A thorough understanding of the synthesis, potential impurities, and the analytical techniques used for characterization allows researchers and drug development professionals to use this and other deuterated internal standards with confidence. By adhering to the principles and protocols outlined in this guide, scientists can ensure that the data generated in their studies is accurate, precise, and reliable, ultimately contributing to the development of safer and more effective medicines.

References

-

Gaunt, M. J., & Yu, J. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 45(4), 423–426. Available at: [Link]

-

Marquette University. (n.d.). Synthesis and Characterization of Enantioenriched Deuterated and Fluorinated Small Molecules. e-Publications@Marquette. Available at: [Link]

-

ResearchGate. (2025, August 7). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Some deuteration methods for fluoroarenes. [Image]. Available at: [Link]

-

ResearchGate. (n.d.). Aromatic region of 1 H NMR spectra for deuterated benzene solutions of... [Image]. Available at: [Link]

-

MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. Available at: [Link]

-

Reddit. (2023, June 1). Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts? r/Chempros. Available at: [Link]

-

UniSysCat. (2022, March 21). New deuteration protocol for preparing NMR solvents. Available at: [Link]

-

Acros Organics. (n.d.). Certificate of Analysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

-

Royal Society of Chemistry. (2023, July 18). Alkali-metal bases as catalysts for hydrogen isotope exchange. Catalysis Science & Technology. Available at: [Link]

-

ResearchGate. (n.d.). Divergent syntheses of deuterated compounds. [Image]. Available at: [Link]

-

Beyerlein, F., Piel, M., Höhnemann, S., & Rösch, F. (2013). Automated synthesis and purification of [18F]fluoro-[di-deutero]methyl tosylate. Journal of Labelled Compounds and Radiopharmaceuticals, 56(7), 360–363. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Video]. YouTube. Available at: [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

-

Wang, T., et al. (2014). A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. Journal of Chromatography B, 969, 163-169. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. reddit.com [reddit.com]

- 3. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 4. 2,4-二氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. myuchem.com [myuchem.com]

- 8. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

physical properties of stable isotope labeled 2,4-difluorotoluene

Title: Technical Guide: Physicochemical Characterization and Application of Stable Isotope Labeled 2,4-Difluorotoluene (

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-Difluorotoluene-d3 (Methyl-d3) , a critical isotopologue used in drug metabolism and pharmacokinetics (DMPK). While native 2,4-difluorotoluene (DFT) serves as a bioisostere for thymine and a metabolic probe, its deuterated counterpart is engineered to modulate metabolic stability via the Kinetic Isotope Effect (KIE). This document details the physical property shifts induced by deuteration, spectral fingerprinting for validation, and a self-validating synthesis protocol.

Part 1: The Physicochemical Baseline

To understand the labeled compound, we must first establish the rigorous baseline of the native material (CAS: 452-76-6).

| Property | Native 2,4-Difluorotoluene | Method/Notes |

| Molecular Formula | - | |

| Molecular Weight | 128.12 g/mol | - |

| Boiling Point | 114–117 °C | Standard atmospheric pressure |

| Density | 1.12 g/mL | at 25 °C |

| Refractive Index ( | 1.449 | High electron density from F-substituents |

| Flash Point | 15 °C (59 °F) | Closed Cup (Highly Flammable) |

| Solubility | Immiscible in water; Miscible in EtOH, Ether | Lipophilic character ( |

Part 2: Isotope Effects on Physical Parameters

Deuteration of the methyl group (

Density & Molar Volume

-

Shift: The substitution of three protium atoms (

, approx 1.008 Da) with deuterium ( -

Result: The density of 2,4-Difluorotoluene-

-d3 increases to approximately 1.15 g/mL . -

Mechanism: While the mass increases by ~2.4%, the molar volume (

) decreases slightly because the C-D bond is shorter (0.005 Å) and has a smaller vibrational amplitude than the C-H bond. This results in a more compact liquid structure.

Boiling Point (The Inverse Isotope Effect)

-

Observation: Unlike water (

BP > -

Prediction: 2,4-Difluorotoluene-d3 will exhibit a boiling point of 113–116 °C (approx. 0.5–1.0 °C lower than native).

-

Causality: The lower polarizability of the C-D bond reduces London dispersion forces (van der Waals interactions) between molecules, lowering the energy required for vaporization.

Refractive Index

-

Shift: The refractive index will decrease by approximately 0.002–0.004 units.

-

Value: Expect 1.445–1.447 .

-

Reasoning: The reduced polarizability of the C-D electrons lowers the molar refraction of the compound.

Part 3: Spectral Fingerprinting (Validation)

Trustworthiness in synthesis relies on spectral confirmation. The following shifts are diagnostic for the d3-labeled compound.

Nuclear Magnetic Resonance (NMR)

-

NMR (Proton):

-

Native: A distinct singlet (or triplet due to long-range F coupling) appears at

2.30 ppm corresponding to the methyl group. -

Labeled (d3): This peak disappears completely . Residual signal integration at this shift quantifies isotopic purity (typically <1% protium required).

-

-

NMR (Carbon):

-

Native: The methyl carbon appears as a singlet (or doublet/triplet depending on decoupling) at

14.1 ppm . -

Labeled (d3): The methyl carbon signal shifts upfield (Isotope Shift

ppm) and splits into a septet (1:3:6:7:6:3:1) . -

Causality: This splitting arises from spin-spin coupling between Carbon and Deuterium (Spin

). The multiplicity rule isngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Mass Spectrometry (MS)

-

Parent Ion (

): Shift from m/z 128 (Native) to m/z 131 (d3-Labeled). -

Fragmentation: The tropylium ion formation (typically M-1 for toluene) becomes M-2 (loss of D) or M-1 (loss of H from ring), showing a modified fragmentation pattern.

Part 4: The Kinetic Isotope Effect (KIE) in Application

The primary utility of 2,4-Difluorotoluene-d3 is to probe metabolic stability.

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C subfamilies) target the benzylic position for hydroxylation. The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond, requiring significantly more activation energy to cleave.[1]

-

Primary KIE (

): Typically ranges from 2 to 7 for benzylic oxidation. -

Outcome: If the metabolic rate limiting step is hydrogen abstraction, the d3-analog will show extended half-life (

) and increased metabolic stability.

Figure 1: Metabolic pathway of 2,4-DFT illustrating the critical benzylic oxidation step where the Kinetic Isotope Effect (KIE) is operative.[2]

Part 5: Synthesis & Purification Protocol

Objective: Synthesis of 2,4-Difluorotoluene-

Reagents

-

Precursor: 1-Bromo-2,4-difluorobenzene (CAS 348-57-2).

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes).

-

Labeling Reagent: Iodomethane-d3 (

, CAS 865-50-9). -

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow

-

Setup (Inert Atmosphere): Flame-dry a 50 mL Schlenk flask under Argon flow. Add 15 mL anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

-

Lithiation (Halogen-Metal Exchange):

-

Add 1-Bromo-2,4-difluorobenzene (1.93 g, 10 mmol).

-

Add n-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes.

-

Critical Checkpoint: Maintain temp < -70 °C to prevent benzyne formation or polymerization. Stir for 30 mins.

-

-

Electrophilic Trapping (Labeling):

-

Add Iodomethane-d3 (1.6 g, 11 mmol) dissolved in 2 mL THF dropwise.

-

The solution may turn colorless to pale yellow.

-

-

Workup:

-

Allow to warm to Room Temperature (RT) over 2 hours.

-

Quench with saturated

(5 mL). -

Extract with Diethyl Ether (

mL). -

Dry organic layer over

and concentrate carefully (product is volatile).

-

-

Purification:

-

Distillation is preferred over column chromatography due to volatility.

-

Collect fraction boiling at 113–116 °C.

-

Figure 2: Synthetic workflow for the production of Methyl-d3 labeled 2,4-difluorotoluene via lithiation.

References

-

Sigma-Aldrich. (n.d.). 2,4-Difluorotoluene Product Specification & Physical Properties. Retrieved from

-

Wiberg, K. B., & Slaugh, L. H. (1958). The Deuterium Isotope Effect in the Side Chain Halogenation of Toluene. Journal of the American Chemical Society.[2] Retrieved from

-

Isotope Effects in Chemistry. (2019). Boiling Point Variations in Deuterated Hydrocarbons. Cheméo Data Standards. Retrieved from

-

National Institutes of Health (NIH). (2021). Metabolic Stability and Fluorine Substitution in Drug Design. PMC Articles. Retrieved from

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts and C-D Coupling Constants. Retrieved from

Sources

Technical Guide: 2,4-Difluorotoluene-3,5,6-d3 Safety & Handling

Executive Summary & Application Context

2,4-Difluorotoluene-3,5,6-d3 is a highly specialized, ring-deuterated isotopologue of 2,4-difluorotoluene. In the context of drug discovery, this molecule serves as a critical "Deuterium Switch" building block.[1][2] By substituting proteo-hydrogen (H) with deuterium (D) at the 3, 5, and 6 positions, researchers can manipulate the Kinetic Isotope Effect (KIE) to probe metabolic pathways without altering the steric or electronic properties of the pharmacophore.

Unlike the parent compound, which is a commodity chemical, the -d3 variant is a high-value research material. Its handling requires a dual-protocol approach: Standard Hazardous Material Safety (due to flammability and fluorinated aromatic toxicity) combined with Isotopic Integrity Protocols (to prevent H/D exchange and cross-contamination).

The "Silent Ring" Concept

From a structural perspective, this specific isotopologue is unique because the aromatic ring is fully substituted (Positions: 1-Me, 2-F, 3-D, 4-F, 5-D, 6-D).

-

Implication: The 1H NMR spectrum should exhibit a "Silent Ring"—the aromatic region (typically 6.5–7.5 ppm) must be devoid of signals. Any integration in this region indicates isotopic dilution.

Physicochemical Profile & Isotopic Integrity[2][3]

The following table contrasts the proteo-parent with the deuterated isotopologue. Note that while chemical hazards are shared, the physical properties relevant to analysis (Mass, NMR) differ significantly.

| Property | Parent: 2,4-Difluorotoluene | Isotopologue: 2,4-Difluorotoluene-3,5,6-d3 |

| CAS Number | 452-76-6 | [Custom Synthesis / Analogous] |

| Formula | C₇H₆F₂ | C₇H₃D₃F₂ |

| Molecular Weight | 128.12 g/mol | 131.14 g/mol (+3.02 Da shift) |

| Boiling Point | 113–117 °C | ~113–117 °C (Negligible isotope effect on BP) |

| Flash Point | 15 °C (Closed Cup) | 15 °C (Treat as Highly Flammable) |

| 1H NMR Signature | Multiplets at 6.7–7.2 ppm (Aromatic) | Silent Aromatic Region ; Methyl doublet/multiplet only |

| Isotopic Enrichment | N/A | Typically ≥ 98 atom % D |

Diagram 1: Metabolic Blocking & KIE Logic

The following diagram illustrates the rationale for using the -d3 variant: blocking specific metabolic "soft spots" (ring oxidation) to force metabolism elsewhere or extend half-life.

Caption: Deuteration at positions 3, 5, and 6 increases the activation energy for C-H bond cleavage (KIE), effectively "masking" the ring from oxidative metabolism.

GHS Hazard Identification & Toxicology

While the deuterium substitution alters metabolism, it does not mitigate acute chemical hazards. You must treat this compound with the same rigor as the parent fluorotoluene.

Primary Hazards (GHS Classification)

-

Flammable Liquid (Category 2/3): Flash point is approx. 15°C. Vapors can travel to ignition sources and flash back.

-

Skin Corrosion/Irritation (Category 2): Fluorinated aromatics are lipophilic and can penetrate skin, causing irritation and dermatitis.

-

Eye Irritation (Category 2A): Vapors and liquid cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5][6]

Toxicology "Read-Across"

-

Acute Toxicity: Data for the -d3 variant is inferred from the parent.

-

Metabolic Nuance: Because C-D bonds are stronger, the -d3 variant may have a longer biological half-life if accidentally ingested or inhaled. This technically increases the window of systemic exposure compared to the non-deuterated parent.

Handling, Storage, & QC Protocols

This section defines the "Self-Validating System" for handling high-value isotopes.

A. Receipt & Quality Control (QC) Workflow

Do not assume isotopic purity upon receipt. Perform the "Silent Ring" validation.

-

Sample Prep: Dissolve ~5mg in CDCl₃ (ensure solvent is 99.8% D to prevent interference).

-

1H NMR Acquisition: Set delay time (d1) > 5s to allow relaxation of the methyl protons.

-

Integration Logic:

-

Calibrate Methyl peak (approx 2.3 ppm) to integral = 3.00.

-

Integrate Aromatic region (6.5–7.5 ppm).

-

Pass Criteria: Total aromatic integral < 0.06 (representing <2% proteo impurity).

-

-

19F NMR: Verify regio-chemistry (distinct shift from 2,6-difluoro or 2,5-difluoro isomers).

B. Storage & Stability[6][10]

-

Atmosphere: Store under Argon or Nitrogen. While aromatic C-H/C-D bonds are generally non-labile, moisture can introduce trace acids that catalyze exchange over long periods.

-

Container: Amber glass with Teflon-lined caps.

-

Temp: 2–8°C (Refrigerated) to minimize volatility and vapor loss.

Diagram 2: Safe Handling & QC Workflow

Caption: Decision tree ensuring only isotopically validated material enters the experimental workflow.

Emergency Response & Waste Management

Spill Response (High-Value Protocol)

Unlike commodity solvents, a spill of 2,4-Difluorotoluene-3,5,6-d3 represents a significant financial loss.

-

Evacuate & Ventilate: Remove ignition sources immediately.

-

Containment: If the spill is on a clean, inert surface (e.g., fume hood bench), absorb with a chemically inert pad (polypropylene).

-

Recovery (Optional): For large spills (>5g) on clean surfaces, extract the pad with a non-protic solvent (e.g., DCM), dry over MgSO₄, and redistill. Note: Re-verify purity by NMR before use.

-

Disposal: If unrecoverable, incinerate in a chemical incinerator equipped with an afterburner and scrubber (critical for fluorinated waste to prevent HF emission).

Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Warning: Combustion produces Hydrogen Fluoride (HF). Firefighters must wear full turnout gear and SCBA.

References

-

Ingenza. (2025).[7][8] Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluorotoluene.[7] Retrieved from

-

BenchChem. (2025).[8][9][10] Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2,4-Difluorotoluene.[7] Retrieved from

-

National Institutes of Health (NIH). (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. aaronchem.com [aaronchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. LCSS: FLUORINE [web.stanford.edu]

- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Metabolic Stability Profile of Fluorinated Toluene Derivatives

Executive Summary

The metabolic stability of toluene derivatives is a critical parameter in lead optimization, primarily due to the susceptibility of the benzylic methyl group to rapid oxidation by Cytochrome P450 (CYP) enzymes. This guide details the mechanistic impact of fluorination on these scaffolds, specifically analyzing how strategic fluorine substitution—whether on the aromatic ring or the methyl side-chain—modulates metabolic clearance (

By leveraging the high bond dissociation energy (BDE) of the C-F bond (~116 kcal/mol) versus the C-H bond (~98 kcal/mol), researchers can effectively "block" metabolic soft spots. However, this modification is not merely a steric shield; it fundamentally alters the electronic landscape of the molecule, often redirecting metabolic pathways rather than eliminating them.

Part 1: The Mechanistic Basis of Fluorine Stabilization

The "Fluorine Effect" on CYP450 Catalysis

Metabolism of toluene derivatives typically proceeds via two competing pathways:

-

Benzylic Hydroxylation (Major): Hydrogen atom abstraction (HAT) at the methyl group to form a benzyl alcohol, followed by oxidation to benzoic acid.

-

Arene Oxidation (Minor): Epoxidation of the aromatic ring leading to phenols (cresols).

Fluorination impacts these pathways through three primary mechanisms:

-

Bond Strength (The Kinetic Isotope Effect Analog): The C-F bond is the strongest single bond in organic chemistry.[1][2] CYP450 enzymes, which utilize a high-energy Iron(IV)-oxo radical cation (

) to abstract hydrogen, cannot break a C-F bond under physiological conditions. Replacing a benzylic hydrogen with fluorine ( -

Electronic Deactivation: Fluorine is the most electronegative element (Pauling scale 3.98). When attached to the aromatic ring, it withdraws electron density via the inductive effect (-I). This lowers the HOMO energy of the

-system, making the ring less nucleophilic and therefore less reactive toward the electrophilic CYP oxidant species. -

Lipophilicity Modulation: While fluorination often increases metabolic stability, it simultaneously increases lipophilicity (

). Paradoxically, this can increase the affinity for the CYP active site (lowering

The Metabolic Switch

A common pitfall in drug design is the "Metabolic Switch." Blocking the primary soft spot (e.g., the para-position) with fluorine may simply redirect the enzyme to the next most vulnerable site (e.g., the benzylic position or an ortho-position).

Diagram 1: Metabolic Pathways and Fluorine Blockade The following diagram illustrates the standard metabolism of toluene and how specific fluorination patterns arrest these pathways.

Caption: Comparison of oxidative pathways for Toluene vs. Fluorinated derivatives. Red arrows indicate rapid clearance routes blocked by side-chain fluorination.

Part 2: Structure-Metabolism Relationships (SMR)

The following table summarizes the expected stability profiles based on the position of fluorine substitution.

| Derivative Class | Structure | Primary Metabolic Fate | Relative Stability ( | Mechanism of Action |

| Toluene | Rapid Benzylic Oxidation | Low (< 15 min) | High electron density + labile benzylic H. | |

| 2-Fluorotoluene | Benzylic Oxidation | Moderate | Steric hindrance interferes with CYP binding; electronic deactivation of ring. | |

| 4-Fluorotoluene | Benzylic Oxidation | Low/Moderate | Blocks p-hydroxylation but does not protect the methyl group. | |

| Trifluoromethylbenzene | Ring Hydroxylation (Slow) | High (> 60 min) | Complete blockade of benzylic site; strong ring deactivation. | |

| Difluoromethyl | Defluorination / Oxidation | Moderate/High | The single benzylic H is acidic and less labile, but oxidative defluorination can occur. |

Part 3: Experimental Workflow (Microsomal Stability)

To validate the stability profile, a Microsomal Stability Assay is the gold standard. This protocol uses Human Liver Microsomes (HLM) to determine Intrinsic Clearance (

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Test Compound: 10 mM stock in DMSO.

-

Internal Standard (IS): Tolbutamide or Propranolol.

Protocol Steps

-

Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

-

Pre-incubation: Spike Test Compound (final conc. 1

M, <0.1% DMSO) into the HLM mixture. Incubate at 37°C for 5 minutes. -

Initiation: Add NADPH (1 mM final) to start the reaction.[3]

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Acetonitrile containing the Internal Standard. -

Processing: Centrifuge at 4000 rpm for 20 min to pellet precipitated proteins.

-

Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Analysis

Plot

Diagram 2: Microsomal Stability Workflow

Caption: Step-by-step workflow for determining metabolic half-life in liver microsomes.

Part 4: Case Study & Interpretation

Scenario: A drug discovery team is optimizing a toluene-based lead compound (

-

Modification A: Introduction of a fluorine at the para-position.

-

Result:

increases to 18 min. -

Analysis: The benzylic position remains the primary site of metabolism. The fluorine only blocked the minor pathway (ring oxidation).

-

-

Modification B: Replacement of the methyl group with a trifluoromethyl group (

).-

Result:

increases to >120 min.[4] -

Analysis: Benzylic oxidation is completely abolished. The compound is now highly stable, potentially too stable (risk of bioaccumulation), requiring further optimization to introduce a "soft spot" elsewhere for clearance.

-

Critical Note on Toxicity: While fluorination improves stability, fluorinated metabolites (e.g., fluorocitrate formed from fluoroacetate derivatives) can be toxic. However, for toluene derivatives, the trifluoromethyl group is generally biologically robust and excreted unchanged or as the benzoic acid derivative if defluorination occurs (rare).

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[4] Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Methodological & Application

Application Note: Metabolic Kinetic Isotope Effect (KIE) Profiling using 2,4-Difluorotoluene-3,5,6-d3

Abstract

This application note details the protocol for utilizing 2,4-Difluorotoluene-3,5,6-d3 as a mechanistic probe in metabolic stability and kinetic isotope effect (KIE) studies. By selectively deuterating the available aromatic protons (positions 3, 5, and 6) while retaining protium on the methyl group and fluorine at positions 2 and 4, this isotopologue serves as a precision tool to distinguish between aromatic hydroxylation and benzylic oxidation pathways mediated by Cytochrome P450 (CYP450) enzymes. This guide covers experimental design, microsomal incubation protocols, and data analysis to quantify metabolic switching and intrinsic clearance (

Introduction & Mechanistic Basis[1][2][3]

The Role of Deuterium in Drug Design

The Kinetic Isotope Effect (KIE) relies on the increased bond dissociation energy of a Carbon-Deuterium (C-D) bond compared to a Carbon-Protium (C-H) bond.[1] In metabolic reactions where C-H bond cleavage is the rate-determining step (RDS)—typically CYP450-mediated oxidation—substituting H with D can significantly reduce the reaction rate (

The Probe: 2,4-Difluorotoluene-3,5,6-d3

This molecule is engineered to probe specific metabolic "soft spots":

-

Positions 2 & 4 (Fluorine): Block metabolic attack due to the high strength of the C-F bond, preventing hydroxylation at these sites.

-

Positions 3, 5, & 6 (Deuterium): Determine if aromatic hydroxylation is the primary clearance pathway. If these positions are the RDS, deuteration will suppress metabolism.

-

Methyl Group (Protium): Remains susceptible to benzylic oxidation.

Application Goal: By comparing the metabolic rate of the deuterated probe against its non-deuterated parent (2,4-difluorotoluene), researchers can quantify the degree of Metabolic Switching —the redirection of metabolic attack from the stabilized ring to the benzylic methyl group.

Metabolic Pathway Visualization

The following diagram illustrates the competition between the suppressed aromatic pathway and the potential benzylic shunt.

Figure 1: Metabolic switching mechanism. Deuteration of the ring (Pathway A) raises activation energy, forcing flux toward Benzylic oxidation (Pathway B).

Experimental Protocol: Microsomal Stability & KIE Determination

This protocol uses a Substrate Depletion Approach to calculate the in vitro intrinsic clearance (

Materials Required

-

Test Compound: 2,4-Difluorotoluene-3,5,6-d3 (d3-DFT).

-

Reference Compound: 2,4-Difluorotoluene (non-deuterated, d0-DFT).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

Figure 2: Step-by-step microsomal incubation workflow for KIE determination.

Detailed Procedure

-

Stock Preparation:

-

Prepare 10 mM stock solutions of d0-DFT and d3-DFT in DMSO.

-

Dilute to 100 µM intermediate stock in Phosphate Buffer (keep organic solvent <1% in final incubation).

-

-

Incubation Setup (Perform in duplicate/triplicate):

-

Final Concentrations: 1 µM Substrate, 0.5 mg/mL Microsomal Protein.

-

Volume: 500 µL total volume per vial.

-

Pre-incubate microsomes and substrate in buffer for 5 minutes at 37°C.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Control: Include a "No NADPH" control to rule out chemical instability.

-

-

Sampling:

-

At time points

minutes, remove 50 µL aliquots. -

Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to quench.

-

-

Sample Processing:

-

Vortex quenched samples for 1 minute.

-

Centrifuge at 4,000 rpm (approx 2,500 x g) for 15 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to HPLC vials for analysis.

-

Data Analysis & Calculations

LC-MS/MS Quantification

Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM).

-

d0-DFT: Monitor parent mass (M) to fragment.

-

d3-DFT: Monitor parent mass (M+3) to fragment. Note: Ensure the fragment monitored retains the deuterated ring to maintain the mass shift.

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining substrate concentration vs. time. The slope of the linear regression represents the elimination rate constant,

Calculation of KIE

The Kinetic Isotope Effect is the ratio of the intrinsic clearance of the non-deuterated species to the deuterated species.

Interpretation of Results

| KIE Value ( | Interpretation | Mechanistic Insight |

| 0.9 – 1.1 | No Effect | C-H bond breaking is not the rate-determining step (RDS), or metabolism occurs solely at the methyl group (benzylic). |

| 1.2 – 2.0 | Masked/Secondary KIE | C-H bond breaking is partially rate-limiting, or other steps (product release) mask the chemical step. |

| > 2.0 | Primary KIE | Aromatic hydroxylation (at pos 3, 5, or 6) is the dominant clearance pathway and the RDS. |

| Metabolite Shift | Switching | If KIE > 2 and an increase in benzoic acid metabolites is observed, Metabolic Switching has occurred. |

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

-

FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Concert Pharmaceuticals. Deuterated Drug Technology: Principle of Metabolic Switching.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

Sources

Application Note: Probing Nucleic Acid Interactions with 2,4-Difluorotoluene-3,5,6-d3, a Deuterated Non-Polar Thymine Isostere

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

The intricate balance of forces governing nucleic acid structure and recognition—namely hydrogen bonding and base stacking—is a cornerstone of molecular biology and a critical consideration in drug design. Dissecting the relative contributions of these forces requires molecular tools that can isolate one interaction from the other. This guide details the application of 2,4-Difluorotoluene (DFT) and its deuterated isotopologue, 2,4-Difluorotoluene-3,5,6-d3, as non-polar isosteres of thymine. By perfectly mimicking the shape of thymine while being incapable of forming canonical Watson-Crick hydrogen bonds, these isosteres serve as powerful probes.[1][2][3] The incorporation of the deuterated version specifically facilitates high-resolution Nuclear Magnetic Resonance (NMR) studies, offering a clearer window into local conformational changes. This document provides a comprehensive overview, from the rationale and synthesis of the necessary phosphoramidite building block to its incorporation into oligonucleotides and subsequent biophysical analysis.

Introduction: The Principle of Non-Polar Isosteres

Bioisosterism, the strategy of substituting one chemical group for another with similar physical or chemical properties, is a foundational concept in medicinal chemistry.[4][5] In the context of nucleic acids, traditional isosteres often modulate properties like nuclease resistance or binding affinity while retaining hydrogen bonding capabilities.[6][7][8] A more nuanced approach involves the use of non-polar nucleoside isosteres, which are designed to be sterically homologous to a natural base but lack the hydrogen bond donor and acceptor groups.[3][9]

2,4-Difluorotoluene (DFT) is an exemplary non-polar isostere for thymine.[1][10] It preserves the size, shape, and aromatic character of the natural pyrimidine base but replaces the O2 and O4 keto groups and the N3 imino group with C-F and C-H moieties, respectively, thereby eliminating the potential for hydrogen bonding.[2] This allows researchers to directly investigate the role of shape complementarity and stacking interactions in the absence of the energetic contributions from hydrogen bonds.[1][3] Studies have shown that despite its inability to form hydrogen bonds, DFT can direct DNA polymerases to specifically and efficiently incorporate adenine opposite it, suggesting that shape and steric fit are major determinants of replication fidelity.[1][10]

The use of the deuterated analogue, 2,4-Difluorotoluene-3,5,6-d3, is a strategic enhancement for structural studies. By replacing the aromatic protons with deuterium, the ¹H NMR spectrum of the modified oligonucleotide is significantly simplified in the aromatic region. This allows for unambiguous assignment of resonances from neighboring nucleobases and the sugar-phosphate backbone, providing a more precise analysis of local structural perturbations.[11]

Synthesis of 2,4-Difluorotoluene-3,5,6-d3 Phosphoramidite

The journey from the deuterated toluene derivative to a building block ready for automated DNA synthesis is a multi-step process. The following protocol outlines a plausible synthetic pathway.

Protocol 2.1: Synthesis of the Phosphoramidite Building Block

Rationale: This synthesis involves four key stages:

-

Deuteration: Introduction of deuterium atoms onto the aromatic ring.

-

Glycosylation: Attachment of the deoxyribose sugar moiety to create the C-nucleoside.

-

5'-Hydroxyl Protection: Addition of a dimethoxytrityl (DMT) group to the 5'-hydroxyl for compatibility with solid-phase synthesis.

-

3'-Phosphitylation: Conversion of the 3'-hydroxyl into a reactive phosphoramidite group.

Step-by-Step Methodology:

-

Synthesis of 2,4-Difluoro-5-methylaniline-3,6-d2: Starting from commercially available 2,4-difluoro-5-methylaniline, a deuteration can be achieved via acid-catalyzed exchange with D₂O or through other established methods for aromatic deuteration.

-

Sandmeyer-type Reaction to Yield 2,4-Difluoro-1-iodo-5-methylbenzene-3,6-d2: The deuterated aniline is converted to a diazonium salt and subsequently reacted with potassium iodide to install an iodine atom, which is a good leaving group for the subsequent glycosylation step.

-

C-Glycosylation: The iodinated and deuterated aromatic compound is reacted with a protected deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) via a metal-catalyzed cross-coupling reaction to form the C-C bond between the sugar and the aromatic ring.

-

Deprotection of Sugar Hydroxyls: The toluoyl protecting groups on the deoxyribose are removed using a base like sodium methoxide in methanol.

-

Selective 5'-DMT Protection: The resulting nucleoside is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine to selectively protect the primary 5'-hydroxyl group. The product is purified by column chromatography.

-

3'-Phosphitylation: The 5'-DMT-protected nucleoside is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) to yield the final phosphoramidite product. The product must be handled under anhydrous conditions to prevent hydrolysis.[12]

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of the deuterated DFT phosphoramidite.

Incorporation into Oligonucleotides

The custom phosphoramidite is incorporated into a desired DNA sequence using standard automated solid-phase synthesis protocols.[13]

Protocol 3.1: Automated Solid-Phase DNA Synthesis

Rationale: The synthesis cycle consists of four repeating chemical steps: detritylation, coupling, capping, and oxidation. This cycle builds the oligonucleotide in the 3' to 5' direction on a solid support.

Step-by-Step Methodology:

-

Preparation: Dissolve the 2,4-Difluorotoluene-3,5,6-d3 phosphoramidite in anhydrous acetonitrile to the standard concentration used on the DNA synthesizer (typically 0.1 M). Install the vial on a designated port on the synthesizer.

-

Synthesis Initiation (Detritylation): The synthesis begins with the 5'-DMT group being removed from the nucleoside attached to the solid support (e.g., CPG) using a brief treatment with an acid like trichloroacetic acid (TCA).[13]

-

Coupling: The prepared d3-DFT phosphoramidite, pre-activated with an activator like 5-ethylthiotetrazole, is delivered to the synthesis column. It reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: For modified phosphoramidites, it is often beneficial to increase the coupling time (e.g., from 30 seconds to 5-10 minutes) to ensure high coupling efficiency.[13]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants in the final product.[14]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[13]

-

Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is fully synthesized.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (e.g., cyanoethyl on the phosphate backbone) are removed using a concentrated ammonium hydroxide or AMA (ammonia/methylamine) solution.[12][15]

-

Purification: The crude oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.

Visualization of Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Biophysical Characterization Protocols

Once the purified oligonucleotide containing the d3-DFT is obtained, its impact on DNA structure and stability can be assessed using several biophysical techniques.

Protocol 4.1: Thermal Denaturation (Tₘ) Analysis

Rationale: Thermal denaturation measures the melting temperature (Tₘ) of a DNA duplex, which is the temperature at which half of the duplex strands have dissociated into single strands.[16] A change in Tₘ upon incorporating the isostere provides a direct measure of its effect on duplex stability.[17][18]

Methodology:

-

Sample Preparation: Prepare samples of the modified duplex and a corresponding unmodified control duplex at the same concentration (e.g., 5.0 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[9]

-

Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low value (e.g., 10 °C) to a high value (e.g., 90 °C) at a controlled rate (e.g., 1 °C/minute).[16]

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tₘ is determined from the maximum of the first derivative of this curve.[19] Compare the Tₘ of the d3-DFT-containing duplex to the control.

Expected Data:

| Duplex Sequence (X = d3-DFT) | Tₘ (°C) | ΔTₘ (°C, vs. Control) | Thermodynamic Interpretation |

| 5'-CGCGAATTCGCG-3' (Control) | 55.0 | 0.0 | Reference duplex stability. |

| 5'-CGCGAX TCGCG-3' | 49.5 | -5.5 | Destabilizing; H-bonds from T are crucial. |

| 5'-CGCGAX ACGCG-3' | 40.2 | -14.8 | Highly destabilizing; indicates a mismatch. |

Protocol 4.2: Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is highly sensitive to the secondary structure of nucleic acids.[20][21] The characteristic CD spectrum of B-form DNA can be altered by modifications that affect its helical geometry, such as changes in base stacking or sugar pucker.[22][23][24]

Methodology:

-

Sample Preparation: Prepare samples of the modified and control duplexes at a concentration of ~3-5 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.2).[15]

-

Spectral Acquisition: Use a CD spectropolarimeter to scan the samples from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).

-

Data Analysis: Compare the spectra. The canonical B-form DNA spectrum shows a positive band near 275 nm and a negative band near 248 nm.[22] Significant shifts in these peaks or changes in their intensity can indicate a perturbation of the helical structure.

Protocol 4.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides atomic-level structural information in solution.[25][26] For d3-DFT modified DNA, 1D and 2D ¹H NMR experiments can reveal changes in the conformations of neighboring sugars and bases. The absence of aromatic protons on the DFT moiety simplifies spectral assignment.[11]

Methodology:

-

Sample Preparation: Prepare a concentrated (~0.5-1.0 mM) sample of the purified oligonucleotide in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, in 99.9% D₂O, pH 7.0).

-

1D ¹H NMR: Acquire a 1D ¹H spectrum to assess overall sample purity and folding. The imino proton region (12-15 ppm, if in H₂O) can confirm duplex formation.

-

2D NMR (NOESY and COSY): Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) spectra.

-

NOESY experiments identify protons that are close in space (< 5 Å), allowing for the determination of sequential connectivities and inter-proton distances.[27]

-

COSY experiments identify protons that are scalar-coupled (through bonds), which is crucial for assigning sugar spin systems.

-

-

Data Analysis: The absence of H3, H5, and H6 proton signals from the DFT ring simplifies the aromatic region of the NOESY spectrum, making it easier to trace the connectivity between the DFT base and its 5' and 3' neighbors. Analyze chemical shift perturbations and changes in NOE intensities compared to the control duplex to map the structural impact of the non-polar isostere.

Conclusion and Future Directions

The incorporation of 2,4-Difluorotoluene-3,5,6-d3 serves as a sophisticated tool for dissecting the forces that stabilize nucleic acid structures. By providing a sterically faithful but non-hydrogen-bonding mimic of thymine, it allows for the direct quantification of hydrogen bonding's contribution to duplex stability (via Tₘ), the assessment of resulting structural perturbations (via CD), and the high-resolution analysis of local geometry (via NMR). The insights gained from these studies are invaluable for understanding DNA replication and repair mechanisms and for the rational design of therapeutic oligonucleotides where modulating stability and recognition is paramount.

References

- CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. (2025). Google Cloud.

-

Vorlíčková, M., et al. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Chirality. [Link]

-

Schweitzer, B. A., & Kool, E. T. (1995). Formation of Stable DNA Loops by Incorporation of Nonpolar, Non-Hydrogen-Bonding Nucleoside Isosteres. Angewandte Chemie International Edition in English. [Link]

- Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights. (2025). Google Cloud.

-

Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. [Link]

-

Hernández, E., & Osalde, T. R. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. [Link]

-

Conn, G. L., et al. (2004). NMR and UV studies of 3'-S-phosphorothiolate modified DNA in a DNA : RNA hybrid dodecamer duplex; implications for antisense drug design. Journal of the American Society for Mass Spectrometry. [Link]

-

Moran, S., et al. (1997). Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication. Journal of the American Chemical Society. [Link]

-

Chalikian, T. V. (2019). Thermodynamics of DNA: heat capacity changes on duplex unfolding. Biophysical Chemistry. [Link]

-

Elm, C., et al. (2004). NMR Structure Determination of a Modified DNA Oligonucleotide Containing a New Intercalating Nucleic Acid. Bioconjugate Chemistry. [Link]

-

Hill, S. E., & Schofield, C. J. (2002). Difluorotoluene, a thymine isostere, does not hydrogen bond after all. Chemical Communications. [Link]

-

Schweitzer, B. A., & Kool, E. T. (1994). Aromatic Nonpolar Nucleosides as Hydrophobic Isosteres of Pyrimidine and Purine Nucleosides. The Journal of Organic Chemistry. [Link]

-

Waring, M. J. (2018). Thermal Denaturation of Drug–DNA Complexes. The Royal Society of Chemistry. [Link]

-

Földesi, A., et al. (2005). Incorporation of non-nucleoside triphosphate analogues opposite to an abasic site by human DNA polymerases β and λ. Nucleic Acids Research. [Link]

-

Caccone, A., et al. (1988). Calibration of the change in thermal stability of DNA duplexes and degree of base pair mismatch. Journal of Molecular Evolution. [Link]

-

The protocol of solid-phase oligonucleotide synthesis used in this work. ResearchGate. [Link]

-

Biomolecular NMR Spectroscopy and Structure Determination of DNA. ResearchGate. [Link]

-

Lee, J. Y., & Lee, J. H. (2021). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. International Journal of Molecular Sciences. [Link]

-

Moran, S., et al. (1997). Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication. Journal of the American Chemical Society. [Link]

-

Howard, K. P. (2000). Thermodynamics of DNA Duplex Formation: A Biophysical Chemistry Laboratory Experiment. Journal of Chemical Education. [Link]

-

Wartell, R. M., & Benight, A. S. (1985). Thermal denaturation of DNA molecules: A comparison of theory with experiment. Physics Reports. [Link]

-

Schematic model of a 2,4-difluorotoluene adenine pair. ResearchGate. [Link]

-

Guckian, K. M., et al. (1998). Solution structure of a DNA duplex containing a replicable difluorotoluene–adenine pair. Nature Structural Biology. [Link]

-

Nikan, M., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules. [Link]

-

Augustyns, K., et al. (1992). Incorporation of hexose nucleoside analogues into oligonucleotides: synthesis, base-pairing properties and enzymatic stability. Nucleic Acids Research. [Link]

-

González, C., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. [Link]

-

Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. [Link]

-

Toluene, α,α-difluoro. Organic Syntheses Procedure. [Link]

-

Maier, M. A., et al. (2006). Biophysical studies of DNA modified with conformationally constrained nucleotides: comparison of 2'-exo (north) and 3'-exo (south) 'locked' templates. Nucleic Acids Research. [Link]

-

Chapter - Decoding DNA Structure using NMR Spectroscopy. Bentham Science Publisher. [Link]

-

Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

-

Biophysical Studies of Nucleic Acid - Small Molecule Recognition. Clemson OPEN. [Link]

-

Biophysical Studies of DNA-Protein-Small Molecule Interactions. UCL Discovery. [Link]

-

Schweitzer, B. A., & Kool, E. T. (1994). Aromatic Nonpolar Nucleosides as Hydrophobic Isosteres of Pyrimidines and Purine Nucleosides. The Journal of Organic Chemistry. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]

- Method of preparing 2,4-difluoroaniline.

-

Saito, N., et al. (2022). The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. Molecules. [Link]

Sources

- 1. Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Difluorotoluene, a thymine isostere, does not hydrogen bond after all - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Aromatic Nonpolar Nucleosides as Hydrophobic Isosteres of Pyrimidine and Purine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Incorporation of hexose nucleoside analogues into oligonucleotides: synthesis, base-pairing properties and enzymatic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of Stable DNA Loops by Incorporation of Nonpolar, Non-Hydrogen-Bonding Nucleoside Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfachemic.com [alfachemic.com]

- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. books.rsc.org [books.rsc.org]

- 18. Calibration of the change in thermal stability of DNA duplexes and degree of base pair mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive Guide to Circular Dichroism Spectroscopy Applications - Creative Proteomics [creative-proteomics.com]

- 23. Circular Dichroism Spectroscopy - JASCO [jascoinc.com]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. eurekaselect.com [eurekaselect.com]

- 27. pubs.acs.org [pubs.acs.org]

Application Note: Mechanistic Tracing with 2,4-Difluorotoluene-3,5,6-d3

Executive Summary

This guide details the experimental application of 2,4-Difluorotoluene-3,5,6-d3 (DFT-d3) as a dual-modal mechanistic probe. This isotopologue is uniquely engineered with a "Proteo-Methyl / Deutero-Aryl" architecture, enabling researchers to distinguish between competing C-H activation pathways (aromatic ring vs. benzylic methyl) with high precision.

By combining the Kinetic Isotope Effect (KIE) capabilities of the deuterium label with the NMR sensitivity of the fluorine substituents, this probe serves as a self-validating system for elucidating reaction mechanisms in transition-metal catalysis and cytochrome P450 metabolic profiling.

The Probe Architecture

-

Positions 2, 4 (Fluorine): Serve as metabolic blockers to prevent oxidation at chemically labile sites and act as high-sensitivity NMR handles (

F). -

Positions 3, 5, 6 (Deuterium): Provide a "silent" aromatic ring in

H NMR and allow for primary KIE measurement if the reaction mechanism involves aromatic C-H scission. -

Position 1 (Methyl, -CH

): Remains proteo-labeled, serving as an internal control for benzylic activation pathways.

Strategic Utility & Causality

Why this Specific Isotopologue?

In drug discovery and methodology development, a common mechanistic ambiguity is whether a catalyst activates the stiff aromatic C-H bond or the weaker benzylic C-H bond.

-

Scenario A (Aromatic Activation): If the reaction targets the ring (e.g., Palladium-catalyzed ortho-arylation), the C-D bond at position 5 or 6 must break. This will result in a measurable Primary KIE (

) . -

Scenario B (Benzylic Activation): If the reaction targets the methyl group, the aromatic C-D bonds remain intact. The reaction will exhibit No Primary KIE (

) (excluding secondary effects).

This specific substitution pattern allows a single substrate to answer the question: "Is the metal inserting into the ring or the side chain?"

Protocol A: Determination of Kinetic Isotope Effect (KIE)

This protocol uses the Parallel Rate Method , which is superior to intermolecular competition for determining if C-H cleavage is the Rate-Determining Step (RDS) (Simmons & Hartwig, 2012).

Materials

-

Substrate A: 2,4-Difluorotoluene (Proteo-analog).

-

Substrate B: 2,4-Difluorotoluene-3,5,6-d3 (Deutero-analog).

-

Internal Standard: 1,3,5-Trimethoxybenzene (inert to reaction conditions).

-

Solvent: Anhydrous Dioxane or DMSO-d6.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M stock solution of Substrate A and Substrate B in the reaction solvent.

-

Add the Internal Standard (0.05 M) to both solutions to normalize GC/NMR integration.

-

-

Reaction Initiation (Parallel Vessels):

-

Set up two identical reaction vials.

-

Vial 1: Add Catalyst + Ligand + Substrate A (Proteo).

-

Vial 2: Add Catalyst + Ligand + Substrate B (Deutero).

-

Critical: Ensure temperature and stirring rates are identical. Use a single heating block.

-

-

Time-Point Sampling:

-

Aliquot 50

L samples at -

Immediately quench aliquots into cold ethyl acetate/brine to stop the reaction.

-

-

Analysis & Calculation:

-

Analyze conversion via GC-FID or

F NMR. -

Plot [Product Concentration] vs. Time for the initial rate (

). -

Calculate KIE using the equation:

-

Data Interpretation Table

| Observation ( | Mechanistic Implication | Causality |

| 1.0 - 1.2 | No KIE | C-H bond cleavage is NOT the rate-determining step, or reaction occurs at the benzylic methyl group. |

| 1.4 - 1.9 | Secondary KIE | Hybridization change ( |

| > 2.0 | Primary KIE | Aromatic C-D bond cleavage is the rate-determining step (e.g., CMD mechanism). |

| < 0.9 | Inverse KIE | Equilibrium isotope effect; suggests pre-equilibrium metal coordination prior to C-H cleavage. |

Protocol B: In Situ F NMR Reaction Monitoring

Fluorine NMR is superior to Proton NMR for this probe because the

Workflow Logic

The 2,4-difluoro pattern provides a specific "fingerprint." As the reaction progresses (e.g., C-H activation at position 5), the electronic environment of the fluorine at position 4 changes drastically, shifting its chemical shift.

Experimental Steps

-

Sample Prep: Dissolve 10 mg of DFT-d3 in 0.6 mL of deuterated solvent.

-

Parameter Setup:

-

Set center frequency to -115 ppm.

-

Sweep width: 50 ppm (sufficient for fluorotoluenes).

-

Relaxation delay (

): Set to 5s (Fluorine

-

-

Acquisition:

-

Acquire arrayed spectra every 5 minutes.

-

-

Processing:

-

Integrate the substrate F-signals (decay) vs. product F-signals (growth).

-

Note: The deuterium labeling on the ring simplifies the spectrum by removing

coupling, resulting in cleaner singlets or doublets (coupled only to the other Fluorine).

-

Visualization of Pathways

Diagram 1: Mechanistic Decision Tree (KIE Logic)

Caption: Decision tree for interpreting KIE data. High KIE confirms aromatic C-D cleavage as the rate-limiting step.

Diagram 2: Experimental Workflow for Parallel Rate Measurement

Caption: Parallel kinetic workflow ensuring identical conditions for accurate KIE determination.

References

-

Simmons, E. M., & Hartwig, J. F. (2012).[1][2][3][4] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. [Link][2]

-

Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. [Link]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[5] Nature. [Link]

Sources

Troubleshooting & Optimization

preventing deuterium-hydrogen exchange in 2,4-Difluorotoluene-3,5,6-d3 storage

Technical Support Center: 2,4-Difluorotoluene-3,5,6-d3

Topic: Preventing Deuterium-Hydrogen Exchange in 2,4-Difluorotoluene-3,5,6-d3 Storage

Welcome to the technical support guide for 2,4-Difluorotoluene-3,5,6-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic integrity of the compound during storage and handling. Deuterium-hydrogen (D-H) exchange can compromise experimental results, making proper storage paramount.

Troubleshooting Guide: Diagnosing Isotopic Instability

This section addresses specific issues that may arise, indicating a potential loss of deuterium from the aromatic ring.

Question: My recent ¹H-NMR spectrum of stored 2,4-Difluorotoluene-3,5,6-d3 shows new proton signals in the aromatic region. What's happening and how do I fix it?

Answer:

The appearance of new signals in the aromatic region of a ¹H-NMR spectrum for a deuterated compound is a classic indicator of deuterium-hydrogen (D-H) exchange. The deuterium atoms on the aromatic ring are being replaced by protons from an external source. This process is typically catalyzed by acidic or basic contaminants, often in the presence of moisture.[1][2]

Follow this troubleshooting workflow to diagnose and resolve the issue:

Step 1: Immediate Analytical Verification

First, confirm that the observation is not an artifact of the analysis itself.

-

Solvent Check: Ensure the deuterated solvent used for the NMR analysis (e.g., CDCl₃, DMSO-d₆) is of high purity and free from water. A water peak could indicate a broader contamination issue.

-

Internal Standard: Re-run the analysis with a known, stable internal standard. This will help confirm the quantification and integrity of your measurement.

-

Quantify the Exchange: Use quantitative NMR (qNMR) to determine the percentage of deuterium loss. This provides a baseline to evaluate the effectiveness of corrective actions.[3]

Step 2: Audit Storage and Handling Conditions

If the D-H exchange is confirmed, systematically review your storage protocol to identify the source of proton contamination.

-

Atmosphere: Was the vial stored under an inert atmosphere (e.g., argon or nitrogen)? Ambient air contains moisture (H₂O), a primary source of protons.

-

Container and Seal: What type of container was used? Is the cap a high-integrity, PTFE-lined cap? Poorly sealed containers or those with reactive liners can introduce contaminants. Standard screw caps may not provide a sufficient barrier to atmospheric moisture over long-term storage.

-

Contaminants: Could the sample have been exposed to acidic or basic residues?

-

Glassware: Was the storage vial washed with strong acids or bases and not properly neutralized and dried? Residual acid or base on the glass surface can catalyze D-H exchange.[1]

-

Cross-Contamination: Were spatulas or syringes used for other reagents without proper cleaning? Transition metal residues can also catalyze H/D exchange.[4][5][6][7]

-

-

Solvents: If the compound was stored in a solution, was the solvent anhydrous? Many high-quality solvents can absorb atmospheric moisture if not handled under inert conditions.

Step 3: Root Cause Determination and Corrective Action

Based on your audit, identify the likely cause and implement the following corrective actions for your remaining stock.